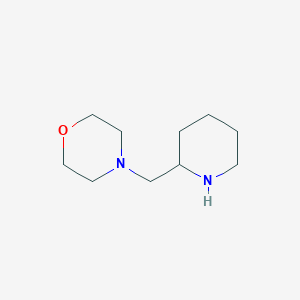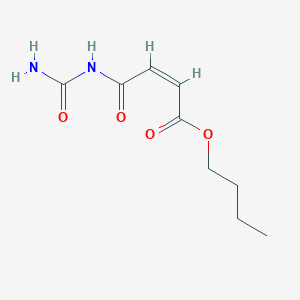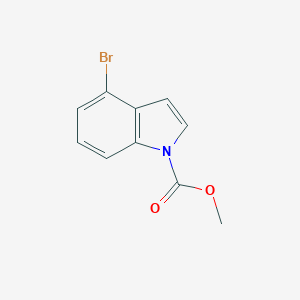
4-Bromo-1H-indole-1-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1H-indole-1-carboxylic acid methyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of indole and contains a bromine atom at the 4th position of the indole ring.
Applications De Recherche Scientifique
4-Bromo-1H-indole-1-carboxylic acid methyl ester has been used in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been used as a precursor for the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 4-Bromo-1H-indole-1-carboxylic acid methyl ester is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth. It has also been found to induce apoptosis, which is a process of programmed cell death. Further research is needed to fully elucidate the mechanism of action of this compound.
Effets Biochimiques Et Physiologiques
4-Bromo-1H-indole-1-carboxylic acid methyl ester has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest, inhibit cell migration, and reduce the expression of certain proteins that are involved in cancer cell growth. It has also been found to exhibit anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Bromo-1H-indole-1-carboxylic acid methyl ester in lab experiments is its high purity. This compound can be synthesized with high yields and purity, which makes it suitable for various experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-Bromo-1H-indole-1-carboxylic acid methyl ester. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential applications in other research fields such as neuroscience and immunology. Additionally, the synthesis of novel derivatives of this compound can be explored to enhance its biological activity and selectivity.
Conclusion
In conclusion, 4-Bromo-1H-indole-1-carboxylic acid methyl ester is a chemical compound that has potential applications in various research fields. Its synthesis method is efficient and yields high purity products. This compound exhibits anticancer properties and has been found to induce apoptosis and inhibit cell growth. Further research is needed to fully understand its mechanism of action and explore its potential applications in other research fields.
Méthodes De Synthèse
The synthesis of 4-Bromo-1H-indole-1-carboxylic acid methyl ester involves the reaction of 4-bromoindole with methyl chloroformate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acid to yield the final product. This method has been found to be efficient and yields high purity products.
Propriétés
Numéro CAS |
101909-45-9 |
|---|---|
Nom du produit |
4-Bromo-1H-indole-1-carboxylic acid methyl ester |
Formule moléculaire |
C10H8BrNO2 |
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
methyl 4-bromoindole-1-carboxylate |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)12-6-5-7-8(11)3-2-4-9(7)12/h2-6H,1H3 |
Clé InChI |
YNYACKHOGSXQKR-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C=CC2=C1C=CC=C2Br |
SMILES canonique |
COC(=O)N1C=CC2=C1C=CC=C2Br |
Synonymes |
4-bromo-1-methoxycarbonylindole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



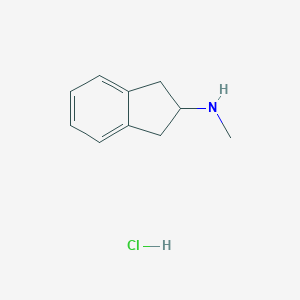
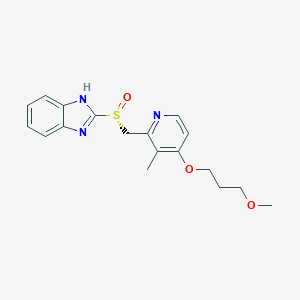
![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)
![3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B173257.png)
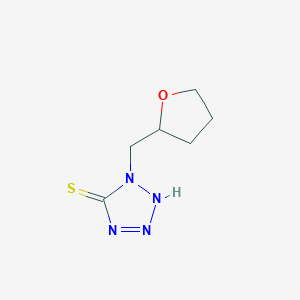
![5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B173261.png)
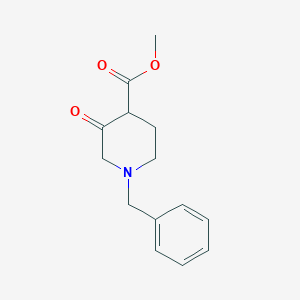

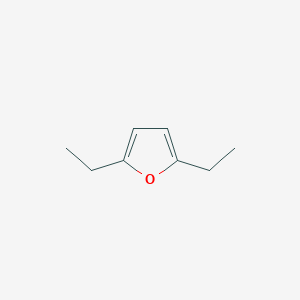
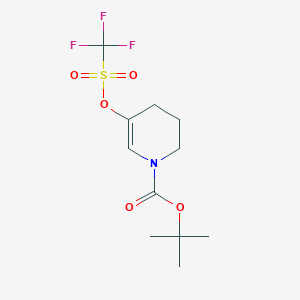
![Phenyl-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B173280.png)
